Isomannide dinitrate

描述

Isomannide dinitrate is a vasodilator used to treat angina in coronary artery disease . Its actions are similar to nitroglycerin but with a slower onset of action . It is a more active vasodepressor agent in anaesthetised animals than either of its geometric isomers, isosorbide dinitrate and isomannide dinitrate .

Synthesis Analysis

Isosorbide is a diol derived from sorbitol and obtained through dehydration reactions . This platform chemical is a biobased alternative to a number of petrosourced molecules that can find applications in a large number of technical specialty fields, such as plasticizers, monomers, solvents or pharmaceuticals . The synthesis of isosorbide is still a technical challenge, as several competitive reactions must be simultaneously handled to promote a high molar yield and avoid side reactions, like degradation and polymerization .

Molecular Structure Analysis

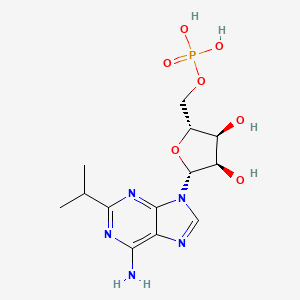

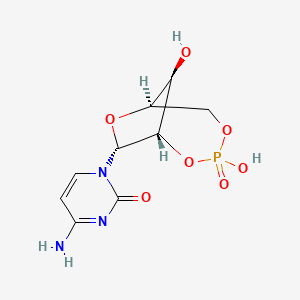

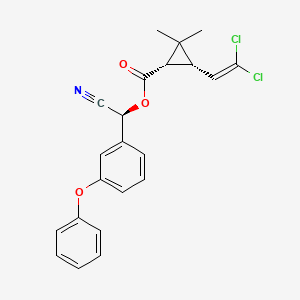

The molecular formula of Isomannide dinitrate is C6H8N2O8 . Its average mass is 236.136 Da and its monoisotopic mass is 236.028061 Da .

Chemical Reactions Analysis

Isosorbide dinitrate is converted to the active nitric oxide to activate guanylate cyclase . This activation increases levels of cyclic guanosine 3’,5’-monophosphate (cGMP). cGMP activates protein kinases and causes a series of phosphorylation reactions which leads to dephosphorylation of myosin light chains of smooth muscle fibres .

Physical And Chemical Properties Analysis

Isomannide dinitrate has a density of 1.7±0.1 g/cm3 . Its boiling point is 365.9±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 58.8±3.0 kJ/mol . The flash point is 186.6±29.9 °C . The index of refraction is 1.538 .

科学研究应用

血管效应

异曲酮二硝酸酯,以及其他异构有机硝酸酯,已经被测试其血管扩张剂的效力。在狗的灌注后肢上进行的研究表明,异曲酮的二硝酸酯和单硝酸酯具有增强的效力,特别是当硝酸基团处于外向位置时。这表明在需要血管扩张的治疗中可能有潜在应用(Bogaert & Rosseel, 2004)。

甘露醇脱水制备异曲酮

异曲酮被认为是超级工程塑料的潜在原料。研究已经调查了从木质纤维素生物质中提取的甘露醇脱水制备异曲酮的过程。使用Hβ沸石,优化了异曲酮生产的选择性和催化活性,表明其在工业上的适用性(Yokoyama, Kobayashi, Hasegawa, & Fukuoka, 2017)。

对映选择性自组装

对D-异曲酮衍生物的研究导致了对映选择性自组装成对映纯二核螺旋体的发现。这在配位化学领域具有重要意义,并可能在分子设计和合成中产生影响(Kiehne & Lützen, 2007)。

聚合物应用

异曲酮,以及其他1,4:3,6-二羟基己糖醇如异山梨醇,已经被评估其在聚合物中的应用。这些物质来自可再生资源,用于合成或修改聚酯。它们的性质,如刚度、手性和无毒性,使它们适用于高玻璃化转变温度聚合物、可生物降解聚合物和特定光学性能(Fenouillot, Rousseau, Colomines, Saint-Loup, & Pascault, 2010)。

手性离子液体的合成和应用

异曲酮已被用于合成新型双(铵)手性离子液体。这些在手性区分和光学分辨混合物方面具有应用,表明它们在化学合成和制药应用中的潜力(Kumar, Olsen, Schäffer, Parmar, & Malhotra, 2007)。

作用机制

Isosorbide dinitrate is converted to the active nitric oxide to activate guanylate cyclase . This activation increases levels of cyclic guanosine 3’,5’-monophosphate (cGMP). cGMP activates protein kinases and causes a series of phosphorylation reactions which leads to dephosphorylation of myosin light chains of smooth muscle fibres .

安全和危害

Isomannide dinitrate is to be used only for scientific research and development . It is not for use in humans or animals . It is not a hazardous substance according to GHS . In case of skin contact, wash affected area with soap and water . In case of eye contact, rinse eyes with plenty of water for at least 15 minutes . If swallowed, rinse mouth and do not induce vomiting unless advised to do so by a physician or Poison Control Center .

未来方向

Given the mortality benefit observed, we need to understand the mechanisms of action, and to define the scope of application of this therapy in heart failure or other cardiovascular diseases . The early 21st century may well be the period in which we understand and exploit the NO-signaling pathway as a therapeutic target for cardiovascular diseases .

属性

IUPAC Name |

[(3R,3aS,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYKHGMNXAOIAT-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315109 | |

| Record name | Isomannide dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

551-43-9 | |

| Record name | Isomannide dinitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomannide dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomannide dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Isomannide Dinitrate exert its vasodilatory effects?

A1: Isomannide Dinitrate, like other organic nitrates, acts as a prodrug, releasing nitric oxide (NO) within the body [, ]. While the exact mechanism remains partially unclear, this NO release is believed to activate soluble guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells []. This, in turn, induces vasodilation, reducing blood pressure and improving blood flow.

Q2: How does the structure of Isomannide Dinitrate relate to its pharmacological activity compared to its isomers?

A2: Isomannide Dinitrate is one of three isomers, alongside Isosorbide Dinitrate and Isoidide Dinitrate, all derived from the sugar alcohol dianhydrosorbitol. While all three isomers possess vasodilatory properties, subtle structural differences impact their potency [, , ]. Isoidide Dinitrate, for instance, generally exhibits higher vasodilatory potency than Isomannide Dinitrate and Isosorbide Dinitrate. These differences are likely attributed to variations in lipophilicity, affecting their pharmacokinetic properties and interactions with their biological targets [, ].

Q3: Are there specific analytical methods for quantifying Isomannide Dinitrate and its metabolites in biological samples?

A3: Yes, sensitive and specific methods, such as gas chromatography coupled with electron capture detection (GC-ECD), have been developed for quantifying Isomannide Dinitrate and its metabolites in plasma samples []. These methods often involve extraction steps using solvents like dichloromethane and employ internal standards like o-nitrobenzyl alcohol for accurate quantification.

Q4: Has Isomannide Dinitrate been investigated for its potential use in applications beyond its vasodilatory effects?

A4: While primarily recognized for its role as a vasodilator, research on Isomannide Dinitrate extends beyond this application. One study explored its use in a chemical reaction known as flash vacuum thermolysis. This process, involving high temperatures and low pressure, led to the cleavage of Isomannide Dinitrate and the formation of 1,4,3,6-dianhydromannopyranose, a cyclic sugar derivative []. This highlights the potential of Isomannide Dinitrate as a precursor in synthetic organic chemistry.

Q5: What are some considerations regarding the stability and potential contamination risks associated with Isomannide Dinitrate?

A5: While Isomannide Dinitrate serves as a valuable tool in research and medicine, considerations regarding its stability and potential contamination risks are crucial. One study highlighted the risk of plasma sample contamination by plasticizers, particularly di(2-ethylhexyl)phthalate, originating from plastic syringes during sample collection []. This contamination can interfere with the accurate analysis of Isomannide Dinitrate and other compounds. Therefore, employing appropriate materials and techniques during sample handling and analysis is vital to ensure data integrity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(9R)-10-(2-Hydroxy-2-methylpropyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride](/img/structure/B1204840.png)